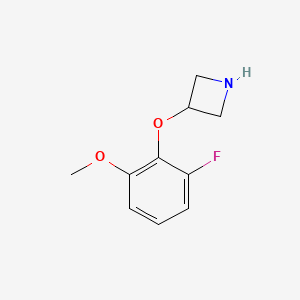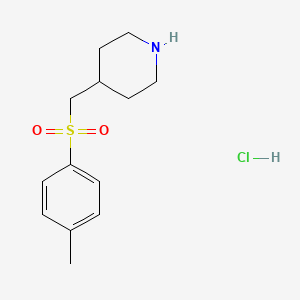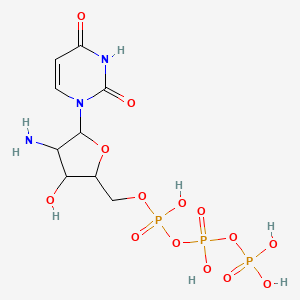
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution using cyanide salts.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
tert-Butyl Group Addition: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxyl derivatives.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science:
作用机制
The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorinated pyridines: Compounds with chlorine atoms at different positions.
Cyano-pyridines: Compounds with cyano groups attached to the pyridine ring.
Uniqueness
The unique combination of substituents (chlorine, cyano, tert-butyl, and ethyl ester) in 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester imparts distinct chemical properties, making it valuable for specific applications in various fields.
属性
CAS 编号 |
286436-19-9 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC 名称 |
ethyl 2-tert-butyl-3,6-dichloro-5-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-5-19-12(18)8-7(6-16)11(15)17-10(9(8)14)13(2,3)4/h5H2,1-4H3 |
InChI 键 |
YACIFGZVNBMGNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC(=C1Cl)C(C)(C)C)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)


![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)

![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
